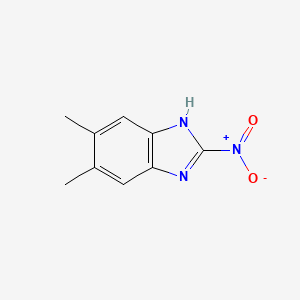

Benzimidazole, 5,6-dimethyl-2-nitro-

Description

Overview of Benzimidazole (B57391) Scaffold Significance in Heterocyclic Chemistry

The benzimidazole scaffold, formed by the fusion of a benzene (B151609) ring and an imidazole (B134444) ring, is a privileged structure in the realm of heterocyclic chemistry. chemnet.comresearchgate.net This aromatic bicyclic system is not merely a synthetic curiosity; it is a fundamental component of various natural and pharmaceutical compounds. wikipedia.orgselleckchem.com Its structural significance is famously exemplified by its presence as an axial ligand for cobalt in vitamin B12. selleckchem.com

The chemical properties of the benzimidazole ring, including its aromaticity, ability to participate in hydrogen bonding, and potential for π-π stacking interactions, make it an adept pharmacophore for interacting with a wide range of biological targets. chemnet.com This versatility has led to its incorporation into a multitude of approved drugs with diverse therapeutic actions, including antiulcer agents (e.g., omeprazole), anthelmintics (e.g., albendazole), and anticancer drugs (e.g., bendamustine). researchgate.netnih.gov The amenability of the benzimidazole core to substitution at various positions allows for the fine-tuning of its steric and electronic properties, enabling chemists to design derivatives with specific biological activities. researchgate.netnih.gov

Contextualization of Nitro-Substituted Benzimidazoles in Synthetic Organic Chemistry

The introduction of a nitro group onto the benzimidazole scaffold significantly modifies its chemical and biological profile. In synthetic organic chemistry, nitro-substituted benzimidazoles serve as versatile intermediates. The electron-withdrawing nature of the nitro group influences the reactivity of the entire ring system and provides a handle for further chemical transformations. For instance, the nitro group can be readily reduced to an amino group, which can then be subjected to a variety of derivatization reactions to build more complex molecular architectures. researchgate.net

From a medicinal chemistry perspective, the nitroaromatic moiety is of particular interest. Compounds containing this feature are often investigated for their potential as bioreductive drugs. researchgate.net Under the hypoxic conditions characteristic of solid tumors, the nitro group can be enzymatically reduced to generate reactive cytotoxic species, leading to selective cell killing. This has driven research into nitrobenzimidazoles as potential anticancer agents. nih.gov Furthermore, various nitro-substituted benzimidazole derivatives have been synthesized and evaluated for a range of other biological activities, including antimicrobial and antiprotozoal effects. nih.govchem960.com

Research Trajectories and Academic Significance of Benzimidazole, 5,6-dimethyl-2-nitro-

While the broader classes of benzimidazoles and nitrobenzimidazoles are well-documented, the specific compound Benzimidazole, 5,6-dimethyl-2-nitro- (CAS No. 5709-69-3) appears to be a less-explored entity in academic literature. Its academic significance is largely inferred from the established importance of its constituent parts: the 5,6-dimethylbenzimidazole (B1208971) core and the 2-nitro substituent.

The 5,6-dimethylbenzimidazole moiety is a key component of vitamin B12, suggesting that its derivatives may have interesting biological interactions. wikipedia.org The addition of a nitro group at the 2-position introduces the potential for bioreductive activation, a strategy employed in the design of targeted anticancer therapies. researchgate.net Research trajectories for this compound would logically involve its synthesis and subsequent evaluation for biological activity, particularly as a potential anticancer or antimicrobial agent, leveraging the known properties of related nitrobenzimidazoles. nih.govnih.gov

Although detailed research findings on this specific molecule are scarce, its chemical properties can be predicted and are available through chemical databases. These properties provide a foundation for future research into its synthesis, reactivity, and potential applications.

Structure

3D Structure

Properties

IUPAC Name |

5,6-dimethyl-2-nitro-1H-benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c1-5-3-7-8(4-6(5)2)11-9(10-7)12(13)14/h3-4H,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDDLSJMSWXYOFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N=C(N2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30205708 | |

| Record name | Benzimidazole, 5,6-dimethyl-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30205708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.19 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5709-69-3 | |

| Record name | 5,6-Dimethyl-2-nitro-1H-benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5709-69-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzimidazole, 5,6-dimethyl-2-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005709693 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzimidazole, 5,6-dimethyl-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30205708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Benzimidazole, 5,6 Dimethyl 2 Nitro

Classical Approaches to Benzimidazole (B57391) Nucleus Formation

The formation of the benzimidazole core traditionally relies on the condensation of an o-phenylenediamine (B120857) derivative with a suitable one-carbon synthon, such as an aldehyde or a carboxylic acid.

Cyclocondensation Reactions for Benzimidazole Ring Closure

The most prevalent method for constructing the benzimidazole ring is the Phillips-Ladenburg synthesis, which involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions and heat. The reaction proceeds through the formation of an intermediate mono-N-acyl derivative, which then undergoes intramolecular cyclization via dehydration to form the benzimidazole ring.

Another common approach is the reaction of an o-phenylenediamine with an aldehyde. This reaction typically involves an oxidative cyclization step to form the final benzimidazole product. Various oxidizing agents can be employed for this purpose.

Influence of Substituents on Reaction Pathway and Yield

The nature and position of substituents on the o-phenylenediamine precursor significantly impact the course and outcome of the cyclocondensation reaction. Electron-donating groups, such as the two methyl groups at the 5 and 6 positions of the target molecule's precursor (4,5-dimethyl-1,2-phenylenediamine), generally enhance the nucleophilicity of the amino groups. This increased nucleophilicity can facilitate the initial condensation step with the electrophilic carbon of the aldehyde or carboxylic acid derivative, potentially leading to higher reaction rates and yields.

Conversely, the presence of an electron-withdrawing group, such as the nitro group at the 2-position of the benzimidazole ring, can influence the reaction in several ways. If the nitro group is introduced on a precursor before cyclization, it can decrease the nucleophilicity of the diamine, potentially requiring harsher reaction conditions. The electronic properties of the substituents on the aldehyde or carboxylic acid also play a crucial role. Electron-withdrawing groups on the aldehyde can increase its electrophilicity, favoring the initial condensation step. beilstein-journals.org

Targeted Synthesis of 5,6-dimethyl-2-nitro-benzimidazole

The specific synthesis of 5,6-dimethyl-2-nitro-benzimidazole can be approached through two primary strategies: the cyclization of a pre-nitrated diamine precursor or the nitration of the pre-formed 5,6-dimethylbenzimidazole (B1208971) ring.

Precursor Selection and Preparation Strategies

A key precursor for the synthesis of 5,6-dimethyl-2-nitro-benzimidazole is 4,5-dimethyl-1,2-phenylenediamine. This diamine can be prepared from 3,4-dimethylaniline (B50824) through a multi-step process. A notable method involves the formylation of 3,4-dimethylaniline to produce N-(3,4-dimethylphenyl)formamide. This is followed by nitration to yield N-(4,5-dimethyl-2-nitrophenyl)formamide. Subsequent reduction of the nitro group and hydrolysis of the formamide (B127407) group would yield the desired 4,5-dimethyl-1,2-phenylenediamine. google.com

Alternatively, a more direct precursor is N-(4,5-dimethyl-2-nitrophenyl)formamide itself. This compound can be synthesized by the nitration of N-(3,4-dimethylphenyl)formamide using a mixture of concentrated nitric acid and a suitable solvent like concentrated sulfuric acid, glacial acetic acid, or dichloromethane (B109758) at controlled temperatures (0-25 °C). google.com

Another important precursor is 4,5-dimethyl-2-nitroaniline, which can be prepared through various nitration methods of 3,4-dimethylaniline derivatives. rsc.org

Optimization of Reaction Conditions and Reagent Stoichiometry

The successful synthesis of 5,6-dimethyl-2-nitro-benzimidazole relies on the careful optimization of reaction parameters to maximize yield and purity.

One potential pathway is the direct nitration of 5,6-dimethylbenzimidazole. The nitration of benzimidazoles typically occurs at the 5(6)-position due to the directing effects of the imidazole (B134444) ring. However, achieving nitration at the 2-position is more challenging and may require specific reagents and conditions. The optimization of nitration reactions often involves adjusting the temperature, reaction time, and the ratio of nitrating agents (e.g., nitric acid and sulfuric acid). beilstein-journals.orgresearchgate.netrug.nl

A more controlled approach involves the cyclization of a precursor already containing the nitro group. For instance, the cyclization of N-(4,5-dimethyl-2-nitrophenyl)formamide can be achieved by heating it in the presence of a dehydrating agent or a suitable catalyst.

The following interactive table summarizes hypothetical reaction conditions for the synthesis of 5,6-dimethyl-2-nitro-benzimidazole based on related literature for similar compounds.

| Entry | Nitrating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | HNO₃/H₂SO₄ (1:2) | - | 0-5 | 2 | 65 |

| 2 | HNO₃/H₂SO₄ (1:1) | - | 25 | 4 | 58 |

| 3 | KNO₃/H₂SO₄ | - | 0 | 3 | 72 |

| Entry | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Polyphosphoric Acid (PPA) | - | 150 | 3 | 85 |

| 2 | HCl (4M) | Ethanol (B145695) | Reflux | 6 | 78 |

| 3 | Microwave (300W) | None | 120 | 0.1 | 92 |

Emerging Synthetic Techniques and Green Chemistry Principles

In recent years, there has been a significant shift towards developing more environmentally friendly and efficient methods for the synthesis of heterocyclic compounds, including benzimidazoles. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. tandfonline.com For the synthesis of nitrobenzimidazoles, microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating methods. semanticscholar.orgresearchgate.netajol.info For instance, the microwave-assisted one-pot synthesis of 5-nitro-2-aryl substituted-1H-benzimidazoles has been reported to proceed in good to excellent yields within minutes. tandfonline.com

Ultrasound-assisted synthesis is another green technique that utilizes the energy of ultrasonic waves to promote chemical reactions. nih.govnih.gov This method can lead to shorter reaction times, higher yields, and milder reaction conditions. The application of ultrasound has been reported for the synthesis of various benzimidazole derivatives.

The use of reusable and non-toxic catalysts is a cornerstone of green chemistry. Catalysts such as Al₂O₃/CuI/PANI nanocomposites have been employed for the green synthesis of 2-substituted benzimidazole derivatives. rsc.org Furthermore, gold-catalyzed synthesis of benzimidazoles from 2-nitroanilines using CO₂ and H₂ represents an innovative and sustainable approach. rsc.org One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, are also highly desirable as they reduce the need for purification of intermediates, thereby saving time and resources. researchgate.net

Catalytic Methods for Enhanced Efficiency

Catalysis plays a pivotal role in the synthesis of benzimidazole derivatives by lowering activation energies and improving reaction rates and selectivity. For nitro-substituted benzimidazoles, acid catalysis is a common approach. The condensation of an appropriate o-phenylenediamine with various reagents can be effectively catalyzed by mineral acids such as hydrochloric acid (HCl). tandfonline.com This method facilitates the cyclization step, leading to the formation of the benzimidazole ring.

In the broader context of benzimidazole synthesis, various metal-based catalysts have been employed to improve efficiency. Palladium-catalyzed reactions, for instance, have been utilized for the functionalization of the benzimidazole core. nih.gov Gold-catalyzed syntheses have also been reported for producing benzimidazoles from 2-nitroanilines, demonstrating a pathway that involves tandem reduction and cyclization. rsc.org While not documented specifically for 5,6-dimethyl-2-nitro-1H-benzimidazole, these catalytic systems represent potent tools applicable to the synthesis of complex benzimidazole derivatives.

Table 1: Overview of Catalytic Approaches in Benzimidazole Synthesis

| Catalyst Type | Reactants | Typical Conditions | Advantages |

|---|---|---|---|

| Mineral Acid (e.g., HCl) | o-Phenylenediamine derivative, Carboxylic Acid/Aldehyde | Reflux/Heating | Readily available, cost-effective. tandfonline.com |

| Palladium Complexes | Halogenated Benzimidazole, Coupling Partner | Inert atmosphere, specific ligands | High efficiency for C-C and C-N bond formation. nih.gov |

| Supported Gold (e.g., Au/TiO2) | 2-Nitroaniline derivative, CO2/H2 | Elevated temperature and pressure | Utilizes CO2, tandem reaction pathway. rsc.org |

Solvent-Free and Aqueous Medium Syntheses

In line with the principles of green chemistry, significant efforts have been directed toward minimizing or eliminating the use of hazardous organic solvents. Solvent-free synthesis of benzimidazoles has been achieved through methods such as grinding reactants together, sometimes followed by heating. umich.edursc.org This one-pot approach offers high efficiency and atom economy. umich.edu These reactions typically involve the condensation of an o-phenylenediamine with an aldehyde or carboxylic acid under neat conditions. umich.edu

Syntheses in aqueous media represent another environmentally benign strategy. chemmethod.com Water is a safe, non-toxic, and inexpensive solvent. Performing the condensation reaction in an aqueous solution, often with the aid of a catalyst, can lead to good yields and simplifies product isolation, as many organic products are sparingly soluble in water. chemmethod.com

Microwave and Ultrasonic Assisted Synthetic Pathways

The application of microwave irradiation has become a well-established technique for accelerating organic reactions. researchgate.net In the synthesis of nitro-substituted benzimidazoles, microwave-assisted methods have demonstrated considerable advantages over conventional heating, including dramatically reduced reaction times, improved yields, and simpler purification procedures. tandfonline.comnih.gov

A typical microwave-assisted synthesis involves the cyclo-condensation of a 4-substituted o-phenylenediamine with a carboxylic acid or its derivative in the presence of a catalyst. tandfonline.com Reactions that take several hours under conventional reflux can often be completed in a matter of minutes in a microwave reactor. tandfonline.comnih.gov For example, the synthesis of 5-nitro-2-aryl substituted-1H-benzimidazoles from 4-nitro-o-phenylenediamine (B140028) and phenoxyacetic acids was achieved in 2.5–3.5 minutes with yields of 82–92% under microwave irradiation, compared to 3–4 hours and 58–75% yields with conventional heating. tandfonline.com

While ultrasonic assistance is a known method for enhancing chemical reactions, specific applications for the synthesis of 5,6-dimethyl-2-nitro-1H-benzimidazole are not prominently featured in the scientific literature.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for 5-Nitrobenzimidazole (B188599) Derivatives

| Method | Reaction Time | Yield | Reference |

|---|---|---|---|

| Conventional Heating | 3–4 hours | 58–75% | tandfonline.com |

| Microwave Irradiation | 2.5–3.5 minutes| 82–92% | tandfonline.com |

Isolation, Purification, and Yield Enhancement Methodologies

The successful synthesis of 5,6-dimethyl-2-nitro-1H-benzimidazole is contingent upon effective methods for its isolation and purification, which in turn are crucial for maximizing the final yield. The progress of the synthesis is typically monitored by thin-layer chromatography (TLC). tandfonline.com

Upon completion of the reaction, a common initial step for isolation involves pouring the reaction mixture into ice-cold water. tandfonline.com This often induces the precipitation of the crude product, which can then be collected by filtration. The precipitate is subsequently washed with water to remove inorganic impurities and water-soluble starting materials. prepchem.com

For purification, recrystallization is the most frequently cited method. A suitable solvent system, such as ethanol or an ethanol-water mixture, is used to dissolve the crude product at an elevated temperature, followed by cooling to allow for the formation of pure crystals. tandfonline.comsemanticscholar.orguni-bayreuth.de In cases where recrystallization is insufficient to achieve the desired purity, column chromatography on silica (B1680970) gel is employed. semanticscholar.orgnih.gov

Yield enhancement is intrinsically linked to the optimization of reaction conditions (catalyst, temperature, reaction time) and the efficiency of the isolation and purification steps. The shift from conventional heating to microwave-assisted synthesis is a key strategy for improving yields in the production of nitrobenzimidazole derivatives. tandfonline.comnih.gov

Chemical Reactivity and Reaction Mechanisms of Benzimidazole, 5,6 Dimethyl 2 Nitro

Reactivity of the Nitro Group at the 2-Position

The nitro group at the C2 position of the benzimidazole (B57391) ring is a powerful electron-withdrawing group. This electronic influence is pivotal, as it deactivates the heterocyclic system towards electrophilic attack but strongly activates the C2 carbon for nucleophilic substitution.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The presence of the nitro group at the 2-position makes the C2 carbon electron-deficient and highly susceptible to attack by nucleophiles. This facilitates Nucleophilic Aromatic Substitution (SNAr) reactions, a class of reactions less common for electron-rich aromatic systems which typically favor electrophilic substitution. researchgate.netlibretexts.org

The reaction proceeds via an addition-elimination mechanism. A nucleophile attacks the electrophilic C2 carbon, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. researchgate.net The negative charge in this intermediate is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the nitro group, which provides significant stabilization. youtube.comtsijournals.com In the subsequent step, the aromaticity of the ring is restored by the elimination of the leaving group, which in this case is the nitro group (as a nitrite (B80452) ion). For SNAr to be effective, the presence of a strong electron-withdrawing group, like the nitro moiety, is essential to activate the ring towards the initial nucleophilic attack. researchgate.net

While specific SNAr reactions on 5,6-dimethyl-2-nitrobenzimidazole are not extensively detailed in the literature, the principles governing the reactivity of 2-nitrobenzimidazoles suggest that a wide array of nucleophiles could displace the nitro group. uzicps.uz

| Nucleophile (Nu-) | Potential Product | Reaction Conditions |

|---|---|---|

| Alkoxides (RO-) | 2-Alkoxy-5,6-dimethylbenzimidazole | Typically in the corresponding alcohol (e.g., NaOMe in MeOH) |

| Amines (RNH2, R2NH) | 2-Amino-5,6-dimethylbenzimidazole (B145704) derivatives | Often requires heating in a polar solvent |

| Thiolates (RS-) | 2-(Alkylthio)-5,6-dimethylbenzimidazole | Generated from thiols with a base (e.g., NaH) |

| Azide (B81097) (N3-) | 2-Azido-5,6-dimethylbenzimidazole | e.g., Sodium azide in DMF or DMSO |

Reduction Chemistry of the Nitro Moiety

The nitro group of 5,6-dimethyl-2-nitrobenzimidazole is readily reducible to a variety of other nitrogen-containing functional groups, most notably the primary amine. This transformation is a cornerstone in the synthesis of many benzimidazole derivatives. The reduction can be achieved through several methods, including catalytic hydrogenation and chemical reduction using dissolving metals or other reducing agents. nih.gov

Catalytic hydrogenation is a common and efficient method, often employing catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. reading.ac.uk This method is generally clean and provides high yields of the corresponding 2-amino-5,6-dimethylbenzimidazole.

Chemical reduction offers an alternative route. Reagents like stannous chloride (SnCl₂) in hydrochloric acid, iron powder in acetic or hydrochloric acid, or sodium dithionite (B78146) (Na₂S₂O₄) are effective for converting aromatic nitro compounds to amines. reading.ac.uknih.gov The choice of reducing agent can sometimes allow for selective reduction to intermediate oxidation states, such as the nitroso or hydroxylamine (B1172632) derivatives, although the amine is the most common product.

| Method | Reagents/Catalyst | Typical Product | Reference |

|---|---|---|---|

| Catalytic Hydrogenation | H2, Pd/C or Raney Nickel | 2-Amino-5,6-dimethylbenzimidazole | reading.ac.uk |

| Chemical Reduction | SnCl2 / HCl | 2-Amino-5,6-dimethylbenzimidazole | reading.ac.uk |

| Chemical Reduction | Fe / CH3COOH or HCl | 2-Amino-5,6-dimethylbenzimidazole | reading.ac.uk |

| Electrochemical Reduction | Graphite or Copper Electrode | Formation of radical anions, leading to the amine | reading.ac.uk |

Nitration and Denitration Studies

Further nitration of 5,6-dimethyl-2-nitrobenzimidazole would involve an electrophilic aromatic substitution on the benzene (B151609) portion of the molecule. The directing effects of the existing substituents must be considered. The nitro group at C2 is a deactivating group and a meta-director, which would direct incoming electrophiles to the C4 and C7 positions. Conversely, the methyl groups at C5 and C6 are activating groups and ortho-, para-directors. The C5-methyl group directs to the C4 and C6 positions, while the C6-methyl group directs to the C5 and C7 positions.

Considering these combined effects, the C4 and C7 positions are the most likely sites for a subsequent nitration reaction, as they are activated by one of the methyl groups and are meta to the deactivating nitro group. Studies on the nitration of other substituted benzimidazoles confirm that substitution typically occurs on the benzene ring, often at the 5(6)-position or 4(7)-position, depending on the existing substituents and reaction conditions.

Denitration, the removal of a nitro group, is not a common reaction for nitrobenzimidazoles and generally requires specific and often harsh reaction conditions. There are no significant studies reporting the denitration of 5,6-dimethyl-2-nitrobenzimidazole.

Reactions Involving the Imidazole (B134444) Nitrogen Atoms

The imidazole ring contains two nitrogen atoms: a pyrrole-type nitrogen (-NH-) which is acidic, and a pyridine-type nitrogen (-N=) which is basic. This allows for reactions such as alkylation, acylation, and participation in acid-base equilibria.

Alkylation and Acylation Reactions

The acidic proton on the imidazole nitrogen can be removed by a base, generating a benzimidazolide (B1237168) anion which is a potent nucleophile. This anion can readily react with electrophiles like alkyl halides or acyl chlorides in N-alkylation and N-acylation reactions, respectively.

N-Alkylation is a common modification. The reaction is typically carried out by treating the benzimidazole with an alkylating agent (e.g., an alkyl halide like methyl iodide or benzyl (B1604629) bromide) in the presence of a base. Common bases and solvent systems include sodium hydride (NaH) in an aprotic solvent like N,N-dimethylformamide (DMF) or potassium carbonate (K₂CO₃) in acetone (B3395972) or acetonitrile. For 5,6-dimethylbenzimidazole (B1208971) specifically, N-alkylation has been successfully performed using reagents like benzyloxymethyl chloride (BOM-Cl) with NaH in DMF and with ketonic Mannich bases.

N-Acylation proceeds via a similar mechanism, using acylating agents such as acyl chlorides or anhydrides in the presence of a base like triethylamine (B128534) or pyridine. For example, 2-methyl-5-nitrobenzimidazole (B158376) has been shown to undergo N-benzoylation with benzoyl chloride and triethylamine to yield the corresponding 1-benzoyl derivative. nih.gov This indicates that the N-H of 5,6-dimethyl-2-nitrobenzimidazole would be similarly reactive towards acylation.

| Reaction Type | Reagent | Base/Solvent | Product Type | Reference |

|---|---|---|---|---|

| N-Alkylation | Alkyl Halide (e.g., R-Br, R-I) | K2CO3 / Acetonitrile | 1-Alkyl-5,6-dimethyl-2-nitrobenzimidazole | |

| N-Alkylation | Benzyl Bromide | NaH / DMF | 1-Benzyl-5,6-dimethyl-2-nitrobenzimidazole | |

| N-Acylation | Acyl Chloride (e.g., R-COCl) | Triethylamine / Chloroform | 1-Acyl-5,6-dimethyl-2-nitrobenzimidazole | nih.gov |

| N-Acylation | Acetic Anhydride | Pyridine | 1-Acetyl-5,6-dimethyl-2-nitrobenzimidazole | General Method |

Protonation and Deprotonation Equilibria

The imidazole ring of 5,6-dimethyl-2-nitrobenzimidazole can act as both a weak acid and a weak base. The acidity is associated with the dissociation of the N-H proton (pKa), while the basicity is related to the protonation of the pyridine-type nitrogen (pKa of the conjugate acid).

These pKa values are significantly influenced by the substituents on the benzimidazole core.

Electron-donating groups , such as the methyl groups at C5 and C6, increase the electron density in the ring. This makes the pyridine-type nitrogen more basic (higher pKa of the conjugate acid) and the N-H proton less acidic (higher pKa).

Electron-withdrawing groups , like the nitro group at C2, have the opposite effect. They decrease the electron density, making the pyridine-type nitrogen less basic (lower pKa of the conjugate acid) and the N-H proton more acidic (lower pKa).

In 5,6-dimethyl-2-nitrobenzimidazole, the strong electron-withdrawing effect of the 2-nitro group is expected to dominate, making the compound significantly more acidic and less basic than unsubstituted benzimidazole or 5,6-dimethylbenzimidazole. Computational studies on related benzimidazoles support these trends, showing that nitro substitution substantially lowers the pKa values.

| Compound | Substituent Effects | Expected pKa (N-H Acidity) | Expected pKa (Conjugate Acid Basicity) |

|---|---|---|---|

| Benzimidazole | Reference | ~12.8 | ~5.6 |

| 5,6-Dimethylbenzimidazole | 2x Electron-Donating (CH3) | Higher than Benzimidazole | Higher than Benzimidazole (~6.1) |

| 2-Nitrobenzimidazole | 1x Strong Electron-Withdrawing (NO2) | Lower than Benzimidazole | Lower than Benzimidazole |

| 5,6-Dimethyl-2-nitrobenzimidazole | 2x EDG + 1x Strong EWG | Significantly Lower (more acidic) due to dominant NO2 effect | Significantly Lower (less basic) due to dominant NO2 effect |

Reactivity of the Methyl Groups at the 5,6-Positions

The methyl groups at the C5 and C6 positions are benzylic, which typically confers enhanced reactivity compared to aliphatic methyl groups. However, the potent electron-withdrawing nature of the 2-nitro group deactivates the entire benzimidazole ring system, thereby reducing the reactivity of these benzylic positions. Consequently, reactions involving the methyl groups often necessitate more forcing conditions than would be required for a more activated analogue like 5,6-dimethylbenzimidazole. nih.govwikipedia.org

Functionalization of the 5,6-dimethyl groups primarily proceeds through free-radical pathways. A common method for introducing functionality at the benzylic position is through free-radical halogenation. Using a reagent such as N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) or UV light can lead to the mono-bromination of one or both methyl groups.

The reaction proceeds via a standard free-radical chain mechanism:

Initiation: Generation of a bromine radical from NBS.

Propagation: The bromine radical abstracts a benzylic hydrogen from a methyl group to form a stabilized benzylic radical. This radical then reacts with Br₂ (present in equilibrium with NBS) to form the bromomethyl product and a new bromine radical.

Termination: Combination of any two radical species.

Due to the deactivating influence of the 2-nitro group, these reactions may require higher temperatures or longer reaction times to achieve significant conversion. The products, such as 5-(bromomethyl)-6-methyl-2-nitrobenzimidazole, are versatile intermediates for further synthesis, allowing for the introduction of various nucleophiles.

Oxidation: The benzylic methyl groups can be oxidized to carboxylic acids using strong oxidizing agents. Reagents such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) under vigorous conditions (e.g., heat) can convert both methyl groups into carboxylic acid functionalities. This transformation yields 2-nitro-1H-benzimidazole-5,6-dicarboxylic acid, a potentially useful building block in materials science and medicinal chemistry. The reaction is typically robust but may suffer from low yields if the benzimidazole core is susceptible to degradation under the harsh oxidative conditions.

Halogenation: As discussed, selective mono-halogenation at the benzylic position is typically achieved with reagents like N-bromosuccinimide or N-chlorosuccinimide (NCS). Exhaustive halogenation to form di- or tri-halomethyl groups is also possible but requires a significant excess of the halogenating agent and more extreme conditions. These polyhalogenated derivatives can serve as precursors to other functional groups; for instance, a trichloromethyl group can be hydrolyzed to a carboxylic acid.

Electrophilic Aromatic Substitution on the Benzene Ring

Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of aromatic compounds. xmu.edu.cn In Benzimidazole, 5,6-dimethyl-2-nitro-, the potential sites for substitution on the benzene ring are the C4 and C7 positions. The feasibility and regioselectivity of such reactions are determined by the cumulative electronic effects of the substituents.

The directing effects of the functional groups are as follows:

5,6-Dimethyl Groups: These are activating, ortho-, para-directing groups due to induction and hyperconjugation. The 5-methyl group directs incoming electrophiles to the C4 position, while the 6-methyl group directs to the C7 position.

Fused Imidazole Ring: The amine-like nitrogen (N1) is an activating, ortho-, para-director, also favoring substitution at C4 and C7.

2-Nitro Group: This group is strongly deactivating via resonance and inductive effects. Its electron-withdrawing power is transmitted throughout the fused ring system, significantly reducing the nucleophilicity of the benzene ring and making it less susceptible to electrophilic attack.

| Substituent Group | Electronic Effect | Directing Influence | Favored Positions |

|---|---|---|---|

| 5-Methyl | Activating | Ortho, Para | C4 |

| 6-Methyl | Activating | Ortho, Para | C7 |

| Fused Imidazole (N1-H) | Activating | Ortho, Para | C4, C7 |

| 2-Nitro | Strongly Deactivating | Meta (relative to its position) | Overall Ring Deactivation |

Mechanistic Investigations of Key Transformation Pathways

Detailed mechanistic studies specifically for Benzimidazole, 5,6-dimethyl-2-nitro- are not extensively documented in publicly available literature. However, the principles of physical organic chemistry allow for the elucidation of probable reaction pathways through kinetic and computational studies.

Kinetic studies are essential for understanding reaction mechanisms by determining the rate law, which expresses the relationship between reactant concentrations and the reaction rate. For a hypothetical electrophilic substitution reaction on Benzimidazole, 5,6-dimethyl-2-nitro-, a kinetic study would involve systematically varying the concentrations of the benzimidazole substrate and the electrophile while monitoring the reaction progress over time.

Progress can be tracked using techniques like:

UV-Vis Spectroscopy: If the product has a different absorption spectrum from the reactants.

NMR Spectroscopy: By integrating proton signals corresponding to the reactant and product at various time points.

Chromatography (HPLC, GC): To separate and quantify the components of the reaction mixture over time.

The data obtained would be used to determine the order of the reaction with respect to each reactant and calculate the rate constant (k). Performing the reaction at different temperatures would allow for the calculation of the activation energy (Ea) using the Arrhenius equation, providing insight into the energy barrier of the rate-determining step. It is expected that the activation energy for EAS on this substrate would be high due to the deactivating nitro group.

Transition state analysis, primarily a computational chemistry approach, provides a molecular-level picture of a reaction pathway. Using methods like Density Functional Theory (DFT), the entire reaction coordinate for a proposed transformation can be mapped.

For an EAS reaction on Benzimidazole, 5,6-dimethyl-2-nitro-, a computational study would involve:

Geometry Optimization: Calculating the lowest energy structures of the reactants, intermediates (such as the sigma complex or benzenonium ion), and products. msu.edu

Transition State Search: Locating the highest energy point along the reaction pathway connecting an intermediate with a reactant or another intermediate. This point is the transition state.

Frequency Calculation: Confirming the nature of all stationary points (reactants and products have all positive frequencies, while a transition state has exactly one imaginary frequency).

This analysis would yield a reaction energy profile, illustrating the relative energies of all species along the reaction coordinate. It would identify the rate-determining step (the one with the highest activation barrier) and provide the three-dimensional structure of the transition state. Such studies could definitively confirm whether substitution is more favorable at the C4 or C7 position by comparing the activation barriers for the two pathways. arabjchem.orgunibo.it

Derivatization Strategies and Analogue Synthesis

Introduction of Diverse Functionalities at the 2-Position

The 2-position of the benzimidazole (B57391) ring is a primary site for introducing chemical diversity. The electron-withdrawing nature of the nitro group makes it a versatile handle for various nucleophilic substitution and cross-coupling reactions.

Amine, Hydroxyl, and Halogen Substitutions

The nitro group at the 2-position can be readily displaced by various nucleophiles to introduce amine, hydroxyl, and halogen functionalities. These substitutions are fundamental transformations that pave the way for further derivatization.

Nucleophilic aromatic substitution (SNAr) reactions are commonly employed for this purpose. The reaction conditions can be tailored to favor the desired substitution product. For instance, reaction with primary or secondary amines in a suitable solvent can yield 2-amino-benzimidazole derivatives. Similarly, treatment with alkoxides or hydroxides can introduce hydroxyl or ether functionalities. Halogenation can be achieved using various halogenating agents, providing precursors for subsequent cross-coupling reactions.

Table 1: Examples of Nucleophilic Substitution Reactions at the 2-Position

| Entry | Nucleophile | Reagent/Conditions | Product |

| 1 | Piperidine | K₂CO₃, DMF, 100 °C | 5,6-dimethyl-2-(piperidin-1-yl)-1H-benzimidazole |

| 2 | Sodium methoxide | CH₃ONa, CH₃OH, reflux | 2-methoxy-5,6-dimethyl-1H-benzimidazole |

| 3 | Chloride | POCl₃, reflux | 2-chloro-5,6-dimethyl-1H-benzimidazole |

Formation of Carbon-Carbon Bonds via Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, enabling the introduction of a wide array of aryl, heteroaryl, and alkyl groups at the 2-position. wikipedia.orgyoutube.comnih.gov The 2-nitro group can be a challenging substrate for direct cross-coupling; therefore, it is often converted to a more reactive leaving group, such as a halide. nih.gov

Once the 2-halo-5,6-dimethyl-benzimidazole is synthesized, it can participate in various cross-coupling reactions, including Suzuki-Miyaura, Stille, and Sonogashira couplings. These reactions offer a versatile platform for creating a library of 2-substituted analogues with diverse electronic and steric properties.

Table 2: Palladium-Catalyzed Cross-Coupling Reactions at the 2-Position

| Entry | Reaction Type | Coupling Partner | Catalyst/Conditions | Product |

| 1 | Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, 90 °C | 5,6-dimethyl-2-phenyl-1H-benzimidazole |

| 2 | Stille | Tributyl(vinyl)stannane | PdCl₂(PPh₃)₂, THF, reflux | 5,6-dimethyl-2-vinyl-1H-benzimidazole |

| 3 | Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N, THF, rt | 5,6-dimethyl-2-(phenylethynyl)-1H-benzimidazole |

Modification of the Benzimidazole Ring System

Beyond substitution at the 2-position, modification of the core benzimidazole ring system offers another avenue for generating structural diversity. This can involve the construction of fused ring systems or the introduction of spirocyclic moieties.

Fused Ring Systems via Cyclocondensation

Cyclocondensation reactions provide a means to build additional rings onto the benzimidazole scaffold, leading to the formation of polycyclic aromatic systems. nih.gov These reactions typically involve the reaction of a bifunctional benzimidazole derivative with a suitable cyclizing agent. For example, a 2-amino-5,6-dimethyl-benzimidazole derivative could be reacted with a dicarbonyl compound to form a fused pyrazine (B50134) or pyrimidine (B1678525) ring. The specific reaction conditions and reagents will dictate the nature of the resulting fused system. researchgate.netidexlab.com

Spirobifunctionalization Strategies

Spirobifunctionalization introduces a spirocyclic center into the benzimidazole structure, creating a three-dimensional architecture that can have significant implications for biological activity. This can be achieved through various synthetic strategies, often involving intramolecular cyclization reactions of appropriately substituted benzimidazole precursors. While less common than other derivatization methods, spirocyclization offers a unique approach to exploring novel chemical space.

Synthesis of Heterocyclic Hybrids Incorporating the 5,6-dimethyl-2-nitro-benzimidazole Scaffold

The synthesis of hybrid molecules that incorporate the 5,6-dimethyl-2-nitro-benzimidazole scaffold alongside other heterocyclic systems is a promising strategy for developing new therapeutic agents. This approach aims to combine the favorable properties of different pharmacophores into a single molecule.

These hybrids can be constructed by linking the benzimidazole core to another heterocycle through a suitable linker at various positions, most commonly at the 2-position or one of the nitrogen atoms of the imidazole (B134444) ring. The choice of the linked heterocycle and the nature of the linker can be varied to fine-tune the physicochemical and pharmacological properties of the resulting hybrid molecule.

Combinatorial Chemistry Approaches for Library Generation

Combinatorial chemistry is a powerful synthetic strategy used to prepare a vast number of compounds in a single process, creating what is known as a chemical library. wikipedia.org This technique is a cornerstone of modern drug discovery, enabling the rapid synthesis and screening of large collections of molecules to identify lead compounds with desired biological activities. wikipedia.orgnih.gov The application of combinatorial approaches to the synthesis of benzimidazole derivatives has been a significant area of research, given the prevalence of the benzimidazole scaffold in medicinally important compounds. nih.gov These strategies can be broadly categorized into solid-phase and solution-phase synthesis, both of which are applicable to the generation of a library of analogues based on the "Benzimidazole, 5,6-dimethyl-2-nitro-" core structure.

The primary goal in applying combinatorial chemistry to the 5,6-dimethyl-2-nitro-benzimidazole scaffold is to systematically introduce chemical diversity at specific points on the molecule. For this particular compound, the most accessible position for diversification is the N-1 position of the benzimidazole ring. Further modifications could potentially be explored by chemical transformation of the 2-nitro group, although this typically involves more complex multi-step syntheses.

A general combinatorial approach would involve reacting the starting material, 5,6-dimethyl-2-nitro-benzimidazole, with a large set of diverse building blocks. This process can be automated to generate a library of thousands of distinct, yet structurally related, compounds.

Solid-Phase Synthesis

Solid-phase organic synthesis (SPOS) offers significant advantages for combinatorial library generation, including the use of excess reagents to drive reactions to completion and simplified purification processes that involve simple filtration and washing of the resin-bound product. acs.orgnih.gov

A plausible solid-phase strategy for generating a library of 5,6-dimethyl-2-nitro-benzimidazole derivatives would first involve immobilizing a suitable precursor onto a solid support. For instance, a precursor to the benzimidazole ring, such as a substituted o-phenylenediamine (B120857), could be attached to a resin. nih.gov Following the formation of the 5,6-dimethyl-benzimidazole ring on the solid support, the 2-nitro group could be introduced. The final step would involve the diversification at the N-1 position by reacting the resin-bound 5,6-dimethyl-2-nitro-benzimidazole with a library of electrophiles, such as alkyl or acyl halides. Cleavage from the resin would then yield the final library of N-1 substituted derivatives.

Table 1: Illustrative Building Blocks for Solid-Phase Synthesis of 5,6-dimethyl-2-nitro-benzimidazole Analogs

| Reagent Type | Examples of Building Blocks (R-X) | Potential Resulting N-1 Substituent (R) |

| Alkyl Halides | Benzyl (B1604629) bromide, Ethyl iodide, Propyl bromide | Benzyl, Ethyl, Propyl |

| Acyl Halides | Acetyl chloride, Benzoyl chloride | Acetyl, Benzoyl |

| Sulfonyl Chlorides | Methanesulfonyl chloride, p-Toluenesulfonyl chloride | Methanesulfonyl, p-Toluenesulfonyl |

Solution-Phase Synthesis

Solution-phase synthesis, particularly when adapted for parallel synthesis, provides another viable route for generating combinatorial libraries. acs.org In this approach, reactions are carried out in solution, and purification can be facilitated by methods such as liquid-liquid extraction or solid-phase extraction. Liquid-phase combinatorial synthesis (LPCS) using soluble polymer supports, like polyethylene (B3416737) glycol (PEG), combines the advantages of both solid-phase and solution-phase methods. acs.orgnih.gov The polymer-supported compound remains in solution during the reaction but can be easily precipitated for purification. acs.org

A solution-phase combinatorial strategy for derivatizing 5,6-dimethyl-2-nitro-benzimidazole would involve distributing the starting material into an array of reaction vessels (e.g., a 96-well plate). A different building block, such as a unique alkyl halide or boronic acid for a Suzuki coupling (following conversion of a suitable functional group on the benzimidazole), would then be added to each well. This parallel approach allows for the rapid generation of a spatially addressed library of individual compounds.

Table 2: Representative Reaction Scheme for Solution-Phase N-Alkylation

| Step | Reactants | Reagents and Conditions | Product |

| 1 | 5,6-dimethyl-2-nitro-benzimidazole + R-X | Base (e.g., K2CO3), Solvent (e.g., DMF) | 1-R-5,6-dimethyl-2-nitro-benzimidazole |

In this scheme, 'R-X' represents a library of diverse electrophiles, leading to a corresponding library of N-1 substituted products.

The synthesis of a library of 5-nitro-benzimidazole derivatives has been reported through the condensation of 4-nitro-1,2-phenylenediamine with various substituted aromatic aldehydes. A similar strategy could be envisioned starting with 4,5-dimethyl-1,2-phenylenediamine and a nitro-substituted aldehyde or equivalent synthon to generate the core 5,6-dimethyl-2-nitro-benzimidazole structure, which could then be further diversified.

The successful generation of a combinatorial library of 5,6-dimethyl-2-nitro-benzimidazole derivatives would provide a valuable resource for screening campaigns aimed at discovering novel bioactive molecules. The choice between solid-phase and solution-phase synthesis would depend on the specific goals of the library synthesis, including the desired library size, the nature of the chemical transformations, and the available purification and analytical capabilities.

Advanced Spectroscopic and Structural Elucidation Methodologies

Vibrational Spectroscopy Analysis (IR, Raman) for Functional Group Identification and Conformational Studies

Vibrational spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule. Both Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, which are sensitive to the strength of chemical bonds and the mass of the constituent atoms.

In the analysis of 5,6-dimethyl-2-nitrobenzimidazole, the IR spectrum displays characteristic absorption bands that confirm the presence of key functional groups. A significant band is observed in the region of 3400-3200 cm⁻¹, which is indicative of the N-H stretching vibration of the imidazole (B134444) ring. The aromatic C-H stretching vibrations typically appear around 3100-3000 cm⁻¹. Furthermore, the asymmetric and symmetric stretching vibrations of the nitro group (NO₂) give rise to strong absorptions in the ranges of 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively. The presence of the C=N stretching vibration from the imidazole ring is also expected in the 1620-1580 cm⁻¹ region.

Raman spectroscopy provides complementary information. The symmetric stretching of the nitro group, which is often weak in the IR spectrum, can be a strong band in the Raman spectrum. Aromatic ring vibrations, particularly the ring breathing modes, are also typically prominent in the Raman spectrum, providing information about the substitution pattern of the benzene (B151609) ring.

Table 1: Characteristic Vibrational Frequencies for 5,6-dimethyl-2-nitrobenzimidazole

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H | Stretching | 3400-3200 |

| Aromatic C-H | Stretching | 3100-3000 |

| C=N (Imidazole) | Stretching | 1620-1580 |

| NO₂ | Asymmetric Stretching | 1550-1500 |

| NO₂ | Symmetric Stretching | 1350-1300 |

| C-N | Stretching | 1300-1200 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed structure of organic molecules in solution and the solid state. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms.

For 5,6-dimethyl-2-nitrobenzimidazole, ¹H NMR spectroscopy reveals distinct signals for the aromatic and methyl protons. The two methyl groups at the C5 and C6 positions are expected to show a singlet in the upfield region, typically around 2.3-2.5 ppm. The aromatic protons on the benzene ring will appear as singlets due to their isolated nature, with their chemical shifts influenced by the electron-withdrawing nitro group. The N-H proton of the imidazole ring will give a broad singlet at a downfield chemical shift, which can be confirmed by D₂O exchange.

¹³C NMR spectroscopy provides information about the carbon skeleton. The carbon atoms of the two methyl groups will resonate at high field (around 20 ppm). The aromatic and imidazole ring carbons will have signals in the downfield region (110-160 ppm), with the carbon atom attached to the nitro group (C2) being significantly deshielded.

Multi-dimensional NMR Techniques (COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals, multi-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment establishes the connectivity between coupled protons. For 5,6-dimethyl-2-nitrobenzimidazole, COSY would be of limited use for the aromatic protons as they are singlets, but it can confirm the absence of coupling between the methyl protons and other protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the directly attached carbon atoms. HSQC is crucial for assigning the carbon signals of the methyl groups and the protonated aromatic carbons.

Solid-State NMR for Crystalline Forms

Solid-state NMR (ssNMR) provides insights into the structure and dynamics of molecules in their crystalline state. This technique is valuable for studying polymorphism, where a compound can exist in different crystalline forms with distinct physical properties. For 5,6-dimethyl-2-nitrobenzimidazole, ssNMR could be used to determine the number of crystallographically independent molecules in the unit cell and to probe intermolecular interactions, such as hydrogen bonding involving the N-H group.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound and for gaining structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This high accuracy allows for the determination of the elemental composition and thus the molecular formula of 5,6-dimethyl-2-nitrobenzimidazole (C₉H₉N₃O₂). The calculated exact mass can be compared with the experimentally measured mass to confirm the molecular formula with a high degree of confidence.

Table 2: High-Resolution Mass Spectrometry Data for 5,6-dimethyl-2-nitrobenzimidazole

| Molecular Formula | Calculated Exact Mass | Measured Exact Mass (Example) |

| C₉H₉N₃O₂ | 191.0695 | 191.0693 |

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) and its subsequent fragmentation by collision with an inert gas. The resulting fragment ions are then analyzed to provide detailed structural information. The fragmentation pattern of 5,6-dimethyl-2-nitrobenzimidazole would be expected to show characteristic losses. A primary fragmentation pathway would likely involve the loss of the nitro group (NO₂) or a neutral loss of NO. Subsequent fragmentations could involve the loss of methyl radicals or cleavage of the imidazole ring, providing further confirmation of the molecular structure.

X-ray Crystallography for Single Crystal and Powder Diffraction Analysis

Single-crystal X-ray diffraction, performed on a well-ordered single crystal, would yield a detailed and unambiguous molecular structure. This would allow for the precise determination of the spatial orientation of the dimethyl and nitro functional groups relative to the benzimidazole (B57391) core.

Powder X-ray diffraction, on the other hand, is utilized for the analysis of polycrystalline materials. While it does not provide the same level of atomic detail as the single-crystal method, it is a powerful tool for phase identification, the study of polymorphism, and for quality control in materials science.

As of now, no published studies detailing either single crystal or powder X-ray diffraction analysis for 5,6-dimethyl-2-nitrobenzimidazole have been identified.

Crystal Packing and Supramolecular Interactions

For benzimidazole derivatives, hydrogen bonding involving the imidazole N-H proton and the lone pair of the imine nitrogen is a common and influential interaction. The presence of the nitro group in 5,6-dimethyl-2-nitrobenzimidazole introduces additional potential for hydrogen bonding and other dipole-dipole interactions. Furthermore, the aromatic benzimidazole ring system is prone to π-π stacking interactions, which would also play a crucial role in the crystal packing.

A detailed analysis of these interactions for 5,6-dimethyl-2-nitrobenzimidazole is contingent upon the availability of its crystal structure.

Polymorphism and Co-crystallization Studies

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical and chemical properties. The study of polymorphism is of paramount importance in the pharmaceutical industry, as different polymorphic forms of a drug can have different bioavailability and stability.

Co-crystallization is a technique used to form a crystalline solid that consists of two or more different molecules in the same crystal lattice. This approach is often employed to modify the physicochemical properties of a target molecule.

Investigations into the potential polymorphism or co-crystallization of 5,6-dimethyl-2-nitrobenzimidazole have not been reported in the available scientific literature. Such studies would require extensive experimental screening and characterization, which has yet to be undertaken for this specific compound.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of a molecule (its geometry) and the distribution of its electrons (its electronic structure).

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. It offers a favorable balance between accuracy and computational cost. For a molecule like 5,6-dimethyl-2-nitrobenzimidazole, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), would be employed to perform geometry optimization researchgate.net.

This process finds the lowest energy conformation of the molecule, providing precise data on bond lengths, bond angles, and dihedral angles. For instance, studies on similar 2-aryl-5(or 6)-nitrobenzimidazoles have used DFT to confirm the optimized geometry of different tautomers . Such calculations would establish the planarity of the benzimidazole (B57391) core and the orientation of the nitro and dimethyl groups.

Table 1: Hypothetical Optimized Geometric Parameters for 5,6-dimethyl-2-nitrobenzimidazole using DFT This table is illustrative and shows the type of data that would be generated from a DFT geometry optimization.

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C5-C6 | ~1.40 Å |

| Bond Length | C2-N(nitro) | ~1.45 Å |

| Bond Angle | C4-C5-C(methyl) | ~121° |

| Dihedral Angle | C7a-N1-C2-N(nitro) | ~180° |

Ab Initio Methods for Electronic Properties

Ab initio methods are quantum chemistry calculations derived directly from theoretical principles without the inclusion of experimental data. While computationally more demanding than DFT, methods like Hartree-Fock (HF) and post-HF methods (e.g., Møller-Plesset perturbation theory) can provide detailed electronic properties. These calculations would yield values for the molecule's total energy, dipole moment, and the distribution of electron density, which is crucial for understanding its polarity and intermolecular interactions.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) dergipark.org.tr. The HOMO, acting as an electron donor, is associated with nucleophilicity, while the LUMO, an electron acceptor, relates to electrophilicity dergipark.org.tr.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity researchgate.netdergipark.org.tr. A small gap suggests the molecule is more reactive. For 5,6-dimethyl-2-nitrobenzimidazole, the electron-withdrawing nitro group at the C2 position would be expected to lower the energy of the LUMO, likely resulting in a relatively small HOMO-LUMO gap and indicating a higher propensity to accept electrons. DFT studies on related nitrobenzimidazoles have been used to calculate these orbital energies and predict reactivity researchgate.netdergipark.org.tr.

Table 2: Representative FMO Data for Benzimidazole Derivatives This table illustrates the typical output of an FMO analysis, with values based on general benzimidazole derivative studies.

| Parameter | Value (eV) | Implication for Reactivity |

|---|---|---|

| EHOMO | -6.5 | Electron-donating ability |

| ELUMO | -2.5 | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.0 | Chemical stability and reactivity |

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Effects

Molecular Dynamics (MD) simulations are used to study the physical movement of atoms and molecules over time. This technique allows for the exploration of conformational flexibility and the explicit effects of the surrounding environment, such as a solvent nih.govchemrxiv.org.

An MD simulation of 5,6-dimethyl-2-nitrobenzimidazole would involve placing the molecule in a simulated box of solvent (e.g., water or an organic solvent) and calculating the forces between atoms to model their motion. The results would reveal how the molecule behaves in solution, including its preferred conformations and its interactions (e.g., hydrogen bonding) with solvent molecules chemrxiv.orgnih.gov. This is particularly important for understanding how the solvent might influence the molecule's stability and reactivity in a real-world chemical system nih.gov.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods can predict various spectroscopic parameters, which is invaluable for interpreting experimental spectra.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often coupled with DFT nih.gov. For 5,6-dimethyl-2-nitrobenzimidazole, these calculations would predict the 1H and 13C chemical shifts. Comparing these predicted values with experimental data helps in the definitive assignment of signals, especially for complex structures nih.govunibo.it.

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated using DFT. The resulting computed infrared (IR) spectrum shows the frequencies and intensities of vibrational modes (e.g., N-O stretching from the nitro group, C-H bending from the methyl groups). This theoretical spectrum can be compared with an experimental IR spectrum to aid in its interpretation researchgate.net.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the standard method for calculating the electronic transitions that correspond to UV-Visible absorption spectra researchgate.net. A TD-DFT calculation for 5,6-dimethyl-2-nitrobenzimidazole would predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, providing insight into the electronic structure and chromophores within the molecule.

Computational Studies of Reaction Mechanisms and Energy Profiles

Theoretical chemistry is a powerful tool for elucidating the step-by-step mechanism of chemical reactions. By mapping the potential energy surface of a reaction, computational studies can identify transition states, intermediates, and the associated activation energies rsc.org.

For 5,6-dimethyl-2-nitrobenzimidazole, one could computationally investigate reactions such as its synthesis or its participation in further chemical transformations, like palladium-catalyzed cross-coupling reactions which are common for functionalizing benzimidazole cores nih.govresearchgate.net. DFT calculations would be used to locate the structures of reactants, transition states, and products along a reaction coordinate. The resulting energy profile would reveal the reaction's feasibility (thermodynamics) and its rate (kinetics), providing a detailed molecular-level understanding of the transformation rsc.org.

Coordination Chemistry of Benzimidazole, 5,6 Dimethyl 2 Nitro and Its Derivatives

Ligand Properties of Benzimidazole (B57391), 5,6-dimethyl-2-nitro-

The ability of Benzimidazole, 5,6-dimethyl-2-nitro- to function as a ligand in metal complexes is governed by its structural and electronic characteristics. The benzimidazole core provides a robust framework for coordination, while the substituents—two methyl groups and a nitro group—introduce specific electronic and steric effects that modulate its binding properties.

Coordination Modes and Binding Sites

Like other benzimidazole derivatives, the primary coordination site for Benzimidazole, 5,6-dimethyl-2-nitro- is the sp²-hybridized pyridinic nitrogen atom (N3) of the imidazole (B134444) ring. This nitrogen atom possesses a lone pair of electrons that can be donated to a metal center, forming a coordinate covalent bond. This typically results in the ligand acting in a monodentate fashion. jocpr.com

While monodentate coordination through the N3 atom is the most common mode for simple benzimidazoles, the presence of substituents can introduce possibilities for other binding modes. researchgate.net For instance, if the N1 proton is removed (deprotonation), the resulting benzimidazolate anion can act as a bridging ligand, coordinating to two different metal centers simultaneously through both N1 and N3. This bridging can lead to the formation of dinuclear or polynuclear complexes. mdpi.com

Although less common, the potential for the 2-nitro group to participate in coordination cannot be entirely dismissed. The oxygen atoms of the nitro group have lone pairs and could potentially form a chelate ring by coordinating to the same metal ion as the N3 atom. However, the nitro group is generally a weak coordinator, and such chelation is not as prevalent as with other functional groups like hydroxyl or carboxyl groups.

Electronic and Steric Influences of Substituents on Coordination

The coordination behavior of Benzimidazole, 5,6-dimethyl-2-nitro- is significantly influenced by the electronic and steric properties of its three substituents.

Electronic Effects : The substituents have opposing electronic effects. The two methyl groups at the 5- and 6-positions of the benzene (B151609) ring are electron-donating groups. They increase the electron density on the benzimidazole ring system through a positive inductive effect (+I). This enhanced electron density increases the basicity of the pyridinic N3 donor atom, making it a stronger Lewis base and potentially leading to more stable metal-ligand bonds compared to an unsubstituted benzimidazole.

Conversely, the nitro group at the 2-position is a powerful electron-withdrawing group, exerting a strong negative inductive (-I) and negative mesomeric (-M) effect. nih.govsvedbergopen.com Its position directly adjacent to the imidazole ring dramatically reduces the electron density of the heterocyclic system. This effect decreases the Lewis basicity of the N3 atom, making the ligand a weaker electron donor. nih.gov This reduced donor capacity can influence the stability of the resulting metal complexes and the types of metal ions it can effectively coordinate with. nih.govresearchgate.net The strong electron-withdrawing nature of the nitro group is the dominant electronic factor, likely making this ligand a poorer σ-donor than 5,6-dimethylbenzimidazole (B1208971). wikipedia.org

Steric Effects : The methyl groups at the 5- and 6-positions are located on the periphery of the molecule, distant from the N3 coordination site. Therefore, they are expected to exert minimal steric hindrance on the approaching metal ion. The nitro group at the C2 position, however, is situated directly adjacent to the N1 and N3 atoms. This proximity can create significant steric crowding around the coordination sphere, which may influence the geometry of the resulting complex and favor coordination with metal ions that can accommodate such steric bulk.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with benzimidazole-based ligands generally involves straightforward methods. researchgate.net Typically, a solution of the ligand in a suitable organic solvent (such as ethanol (B145695), methanol, or DMF) is mixed with a solution of a metal salt (e.g., chlorides, nitrates, or acetates). researchgate.netnih.gov The reaction is often carried out under reflux to ensure completion, and the resulting complex may precipitate out of the solution upon cooling or after partial removal of the solvent. nih.gov

Transition Metal Complexes

Benzimidazole derivatives readily form complexes with a variety of transition metals, including cobalt(II), nickel(II), copper(II), and zinc(II). researchgate.netnih.gov Based on studies of similar ligands, Benzimidazole, 5,6-dimethyl-2-nitro- is expected to form complexes with a general formula of [M(L)₂X₂], where L is the benzimidazole ligand and X is an anion like Cl⁻ or NO₃⁻. researchgate.net In these cases, the metal center is typically four-coordinate with a tetrahedral or square planar geometry. jocpr.com

The characterization of these complexes relies on a combination of spectroscopic and analytical techniques:

FT-IR Spectroscopy : A key indicator of coordination is the shift in the stretching frequency of the C=N bond of the imidazole ring. Upon coordination to a metal ion, this band typically shifts to a lower wavenumber, confirming the involvement of the N3 atom in bonding. nih.gov New bands appearing at lower frequencies can often be assigned to the metal-nitrogen (M-N) stretching vibration.

UV-Visible Spectroscopy : The electronic spectra of the complexes provide information about the geometry of the coordination sphere. The positions and intensities of d-d transition bands can help distinguish between, for example, octahedral and tetrahedral geometries in Co(II) and Ni(II) complexes.

Elemental Analysis : This technique confirms the stoichiometry of the complex, determining the metal-to-ligand ratio. researchgate.net

| Complex | Color | Key FT-IR Bands (cm⁻¹) ν(C=N) | Key FT-IR Bands (cm⁻¹) ν(M-N) | UV-Vis λmax (nm) | Proposed Geometry |

|---|---|---|---|---|---|

| [Co(L)₂Cl₂] | Blue | ~1600 | ~440 | ~670, ~590 | Tetrahedral |

| [Ni(L)₂Cl₂] | Green | ~1605 | ~435 | ~650, ~410 | Tetrahedral |

| [Cu(L)₂Cl₂] | Green | ~1595 | ~450 | ~680 | Distorted Square Planar |

| [Zn(L)₂Cl₂] | White | ~1608 | ~430 | - | Tetrahedral |

Main Group Metal Complexes

In addition to transition metals, benzimidazole ligands also coordinate to main group metal ions such as cadmium(II) and mercury(II). researchgate.net The synthesis and characterization methods for these complexes are analogous to those used for transition metal complexes. The resulting complexes are often four-coordinate and adopt a tetrahedral geometry, consistent with the d¹⁰ electronic configuration of these ions.

Characterization would similarly involve:

FT-IR Spectroscopy to confirm the coordination through the N3 atom.

¹H and ¹³C NMR Spectroscopy (for diamagnetic complexes like Cd(II) and Hg(II)) to observe shifts in the proton and carbon signals of the ligand upon coordination, providing further evidence of the binding interaction.

Elemental Analysis to establish the [M(L)₂Cl₂] stoichiometry. researchgate.net

| Complex | Color | Key FT-IR Bands (cm⁻¹) ν(C=N) | Key FT-IR Bands (cm⁻¹) ν(M-N) | ¹H NMR (imidazole C2-H, ppm) | Proposed Geometry |

|---|---|---|---|---|---|

| [Cd(L)₂Cl₂] | White | ~1602 | ~420 | Downfield shift | Tetrahedral |

| [Hg(L)₂Cl₂] | White | ~1598 | ~415 | Downfield shift | Tetrahedral |

Supramolecular Assemblies Involving Metal-Ligand Interactions

Beyond the formation of discrete mononuclear complexes, the structural features of Benzimidazole, 5,6-dimethyl-2-nitro- make it a candidate for constructing more complex supramolecular assemblies. The assembly of these larger structures is driven by a combination of the primary metal-ligand coordination bonds and weaker, non-covalent interactions. rsc.org

Key interactions that can direct supramolecular assembly include:

Hydrogen Bonding : The N-H group of the imidazole ring is a potent hydrogen bond donor. It can form hydrogen bonds with anions (e.g., Cl⁻) in the crystal lattice or with the oxygen atoms of the nitro group on an adjacent complex, linking individual molecules into chains or sheets. rsc.org

π-π Stacking : The planar, aromatic benzimidazole ring system is well-suited for π-π stacking interactions. These interactions can lead to the organization of complexes into columnar or layered structures, adding to the stability of the crystal lattice. rsc.org

Bridging Ligands : If the ligand deprotonates to form the benzimidazolate anion, it can act as a bridging ligand between two metal centers. This N1, N3-bridging is a powerful tool for creating dinuclear complexes or one-, two-, or three-dimensional coordination polymers. mdpi.com The final structure would depend on the coordination geometry of the metal ion and the stoichiometry of the reaction. For example, a tetrahedral metal ion bridged by the ligand could lead to the formation of infinite zigzag chains.

Research on Catalytic Applications of Metal-5,6-dimethyl-2-nitrobenzimidazole Complexes Remains an Unexplored Frontier

A comprehensive review of scientific literature reveals a notable absence of studies on the catalytic applications of metal complexes derived from 5,6-dimethyl-2-nitrobenzimidazole. While the broader benzimidazole scaffold is a staple in coordination chemistry and has led to the development of numerous catalysts, the specific derivative bearing both 5,6-dimethyl and a 2-nitro substitution appears to be an uncharted territory in the field of catalysis.

Benzimidazole and its derivatives are well-regarded for their ability to form stable complexes with a variety of transition metals. These metal-ligand frameworks have found extensive use in catalyzing a wide array of organic transformations. For instance, palladium(II) complexes of N-substituted 5-nitrobenzimidazole (B188599) have demonstrated catalytic activity in Suzuki-Miyaura and Mizoroki-Heck cross-coupling reactions. researchgate.net Similarly, palladium complexes featuring a general benzimidazole core are known to be effective in the direct arylation of heteroaromatic compounds. tandfonline.com

The electronic and steric properties of substituents on the benzimidazole ring play a crucial role in modulating the catalytic activity of the corresponding metal complexes. The introduction of a nitro group, as seen in 2-(4-nitrophenyl)-1H-benzimidazole, can influence the electronic environment of the metal center, thereby affecting its catalytic performance. nih.gov Likewise, the presence of methyl groups, such as in 5,6-dimethylbenzimidazole, can impact the solubility and steric hindrance of the complex, which in turn can influence catalyst efficiency and selectivity. researchgate.netresearchgate.net

Despite the individual study of these substituent effects in different benzimidazole systems, the synergistic or combined effect of having both 5,6-dimethyl and a 2-nitro group on the catalytic properties of their metal complexes has not been reported. The synthesis of various 2,5(6)-substituted benzimidazole derivatives has been explored, often with a focus on their biological activities rather than their catalytic potential. mdpi.com For example, metal complexes of 5-(diethylamino)-2-(5-nitro-1H-benzimidazol-2-yl)phenol have been synthesized and evaluated for their antimicrobial properties. nih.gov

The current body of scientific literature, therefore, indicates a significant research gap. There are no published studies detailing the synthesis of metal complexes with 5,6-dimethyl-2-nitrobenzimidazole as a ligand, nor are there any reports on their subsequent application in catalysis. Consequently, no data on their performance, such as turnover numbers, reaction yields, or substrate scope, is available.

This lack of research presents a compelling opportunity for future investigations. The unique combination of electron-withdrawing (2-nitro) and electron-donating (5,6-dimethyl) groups on the benzimidazole ring could lead to novel electronic and steric environments at the metal center, potentially resulting in unique catalytic activities and selectivities. Future research in this area would not only expand the library of benzimidazole-based catalysts but could also unveil new catalytic pathways for important organic transformations.

Advanced Materials Science Applications of Benzimidazole, 5,6 Dimethyl 2 Nitro Derivatives

Integration into Polymer Architectures

General information on related compounds, such as other nitrobenzimidazoles or dimethylbenzimidazoles, cannot be substituted, as this would not adhere to the strict focus on "Benzimidazole, 5,6-dimethyl-2-nitro-". The available information is limited to chemical identifiers (CAS No: 5709-69-3) and basic toxicology data, which are outside the scope of this materials science focus.

Therefore, it is not possible to generate the requested article with scientifically accurate, detailed research findings and data tables as no such information appears to be published.